molecular formula C15H13N5O3 B8466786 methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate

methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate

Cat. No. B8466786
M. Wt: 311.30 g/mol
InChI Key: CLWQKTFXPAPCRE-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

Sodium methoxide (1.530 g) was added to the above-obtained 1-(6-chloro-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid methyl ester (2.981 g) in methanol (190 mL) at room temperature, followed by stirring for 19 hours. Aqueous 1N hydrochloric acid (19 mL) was added to the reaction mixture. Water was added to the residue obtained by evaporation of methanol under reduced pressure. The insoluble product was recovered by filtration, and dried, to thereby give 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid methyl ester as a solid (2.571 g, 87%).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH3:4][O:5][C:6]([C:8]1[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[N:10]([C:19]2[N:20]=[N:21][C:22](Cl)=[CH:23][CH:24]=2)[N:9]=1)=[O:7].Cl.O>CO>[CH3:4][O:5][C:6]([C:8]1[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[N:10]([C:19]2[N:20]=[N:21][C:22]([O:2][CH3:1])=[CH:23][CH:24]=2)[N:9]=1)=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2.981 g
Type
reactant
Smiles
COC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1N=NC(=CC1)Cl
Name
Quantity
190 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
Smiles
COC(=O)C1=NN(C(=C1)C1=NC=CC=C1)C=1N=NC(=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.